N-CyclopentylDL-Z-Phenylalaninamide
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Overview
Description
Preparation Methods
The synthesis of N-Cyclopentyl DL-Z-Phenylalaninamide involves several steps, typically starting with the preparation of the cyclopentylamine and phenylalanine derivatives. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the amide bond . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
N-Cyclopentyl DL-Z-Phenylalaninamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-Cyclopentyl DL-Z-Phenylalaninamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopentyl DL-Z-Phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence protein synthesis and cellular signaling .
Comparison with Similar Compounds
N-Cyclopentyl DL-Z-Phenylalaninamide can be compared to other similar compounds, such as:
N-Cyclopentyl DL-Phenylalaninamide: Lacks the Z-configuration, which may affect its reactivity and biological activity.
N-Cyclopentyl L-Phenylalaninamide: Contains only the L-isomer, which can influence its interaction with biological systems.
N-Cyclopentyl D-Phenylalaninamide: Contains only the D-isomer, which may have different pharmacokinetic properties.
The uniqueness of N-Cyclopentyl DL-Z-Phenylalaninamide lies in its specific configuration and the resulting chemical and biological properties .
Properties
Molecular Formula |
C22H26N2O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-cyclopentylcarbamate |
InChI |
InChI=1S/C22H26N2O3/c23-21(25)20(15-17-9-3-1-4-10-17)24(19-13-7-8-14-19)22(26)27-16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H2,23,25)/t20-/m0/s1 |
InChI Key |
SQUGIRDUHCKXLU-FQEVSTJZSA-N |
Isomeric SMILES |
C1CCC(C1)N([C@@H](CC2=CC=CC=C2)C(=O)N)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CCC(C1)N(C(CC2=CC=CC=C2)C(=O)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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